Hepatocellular Carcinoma: In Vitro and In Vivo Efficacy of Yadanzioside A
In a 2024 preclinical study, Yadanzioside A (Y-A) demonstrated dose-dependent inhibition of hepatocellular carcinoma (HCC) cell proliferation, migration, and invasion at concentrations ≥0.1 µM in vitro. In an orthotopic mouse model, Y-A significantly inhibited tumor growth and reduced liver damage compared to vehicle control [1]. While the study did not include a direct head-to-head comparison with other quassinoids, it establishes Yadanzioside A's standalone efficacy in HCC models, providing a baseline for procurement when HCC-specific investigation is the goal.
| Evidence Dimension | In vitro cytotoxicity and in vivo tumor growth inhibition |
|---|---|
| Target Compound Data | ≥0.1 µM (effective concentration range in vitro); significant tumor growth inhibition in vivo |
| Comparator Or Baseline | Vehicle control (in vivo); no direct quassinoid comparator in this study |
| Quantified Difference | Not applicable (comparator is vehicle control) |
| Conditions | HepG2 and LM-3 human HCC cell lines; orthotopic liver cancer mouse model |
Why This Matters
Procurement decisions for HCC research should prioritize compounds with validated in vivo efficacy in relevant models, even if comparative quassinoid data is pending.
- [1] Lin L, Chen Q, et al. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study. Biology. 2024;13(7):528. DOI: 10.3390/biology13070528. View Source
